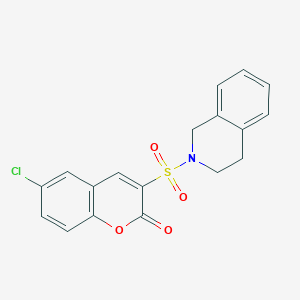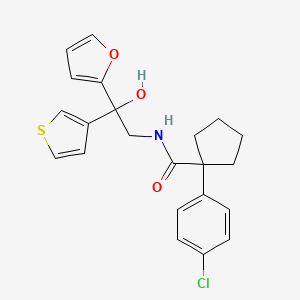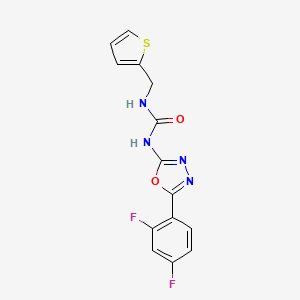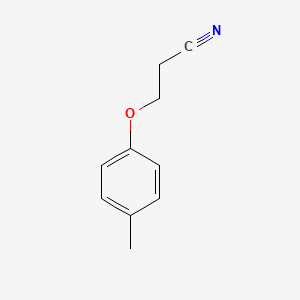
6-chloro-3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one” is an EP300/CBP modulator . EP300/CBP are extensively expressed lysine residue acetyltransferases that are capable of transferring acetyl groups from acetyl-CoA to e-N-acetyl lysine to acetylate conserved lysine residues in histones . EP300/CBP is also capable of acetylating non-histone proteins and, together with transcription factors, forming transcription complexes as transcriptional coactivators to regulate gene expression .
Synthesis Analysis
The synthesis of this compound involves the use of 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline . To a solution of this compound in DCM, TEA and Boc 2 O are added. The mixture is stirred at 25° C. for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is complex and includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group and a 2H-chromen-2-one group, both of which are attached to a 6-chloro group .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis of Antimicrobial Agents : A study by Ansari & Khan (2017) describes the preparation of novel compounds related to 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one as potential antimicrobial agents.
Synthesis of Novel Compounds
- Synthesis of Dopamine D1 Receptor Agonists : In research by Cueva et al. (2006), a new compound structurally similar to 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one was synthesized, showcasing potential as a dopamine D1 receptor full agonist.
Antimalarial Activity
- Synthesis of Antimalarial Compounds : A study conducted by Parthiban et al. (2015) involved synthesizing chloroquinoline-4H-chromene conjugates with significant antimalarial activity against Plasmodium falciparum strains.
Anticancer Properties
- Cancer Therapy Applications : Research by Solomon & Lee (2009) indicates that chloroquine and its analogs, which include compounds like 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one, show promise as effective and safe enhancers in cancer therapies.
Chemical Synthesis Techniques
- Innovative Synthesis Methods : The work of Muramatsu et al. (2013) demonstrates a new methodology for the sp3 C-H bond arylation of tetrahydroisoquinolines, a process relevant to compounds like 6-chloro-3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-2H-chromen-2-one.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO4S/c19-15-5-6-16-14(9-15)10-17(18(21)24-16)25(22,23)20-8-7-12-3-1-2-4-13(12)11-20/h1-6,9-10H,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQSSDMCHRKCMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-chloro-6-methylphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2934905.png)

![3-{[1-(2,2,2-Trifluoroethyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2934908.png)
![1-[2-Hydroxy-3-(methylamino)propyl]pyrrolidin-2-one](/img/structure/B2934909.png)

![3-(2-chlorobenzyl)-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2934914.png)



![3-(2-Methylfuran-3-yl)-6-[5-(3-nitrophenyl)furan-2-yl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2934919.png)

![1-{[(4-Fluorobenzoyl)oxy]imino}-1,2,3,4-tetrahydronaphthalene](/img/structure/B2934924.png)

![[(2-Methylbut-3-yn-2-yl)sulfamoyl]amine](/img/structure/B2934927.png)
